N-(3-acetylphenyl)-5-[(4-chlorophenoxy)methyl]furan-2-carboxamide
Description
N-(3-acetylphenyl)-5-[(4-chlorophenoxy)methyl]furan-2-carboxamide is a furan-2-carboxamide derivative characterized by a 3-acetylphenyl group attached to the carboxamide nitrogen and a 4-chlorophenoxymethyl substituent at the 5-position of the furan ring.
Properties
Molecular Formula |
C20H16ClNO4 |
|---|---|
Molecular Weight |
369.8 g/mol |
IUPAC Name |
N-(3-acetylphenyl)-5-[(4-chlorophenoxy)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C20H16ClNO4/c1-13(23)14-3-2-4-16(11-14)22-20(24)19-10-9-18(26-19)12-25-17-7-5-15(21)6-8-17/h2-11H,12H2,1H3,(H,22,24) |
InChI Key |
URKQTSPCRBUAJT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(O2)COC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-5-[(4-chlorophenoxy)methyl]furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chlorophenoxy group: This step involves the reaction of the furan derivative with 4-chlorophenol in the presence of a suitable catalyst.
Attachment of the acetylphenyl group: This can be done through a Friedel-Crafts acylation reaction, where the furan derivative reacts with an acetylphenyl chloride in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetylphenyl)-5-[(4-chlorophenoxy)methyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorophenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
N-(3-acetylphenyl)-5-[(4-chlorophenoxy)methyl]furan-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-5-[(4-chlorophenoxy)methyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
N-(4-acetylphenyl)-5-[(2-nitrophenoxy)methyl]furan-2-carboxamide ()
- Key Difference: The phenoxy group at the 5-position of the furan ring contains a 2-nitro substituent instead of 4-chloro.
- Implications :
- The nitro group is strongly electron-withdrawing, which may enhance reactivity or influence binding interactions compared to the chloro substituent.
- The ortho-position of the nitro group could sterically hinder interactions with biological targets compared to the para-chloro configuration.
- Melting points and solubility profiles may differ significantly due to polarity variations (nitro vs. chloro) .
N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-5-[(2,4-dichlorophenoxy)methyl]furan-2-carboxamide ()
- Key Difference: A 2,4-dichlorophenoxy group replaces the 4-chlorophenoxy, and the acetylphenyl group is substituted with a cyano-tetrahydrocycloheptathiophene moiety.
- The bulky cycloheptathiophene group may alter pharmacokinetics, such as metabolic stability or bioavailability, compared to the simpler 3-acetylphenyl group .
Variations in the Aromatic Ring Substituents
5-Nitro-N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamide ()
- Key Difference : A thiadiazole ring replaces the acetylphenyl group.
- The nitro group at the 5-position of the furan (vs. 4-chlorophenoxymethyl) may confer distinct electronic properties, influencing redox activity .
N-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethylfuran-2-carboxamide ()
- Key Difference : Incorporates a 1,2,4-oxadiazole ring linked to a 4-chlorophenyl group.
- The ethyl group on the carboxamide nitrogen may reduce steric hindrance compared to the acetylphenyl group .
Diuretic Activity ()
- Related Compound : 5-Nitro-N-phenylfuran-2-carboxamide derivatives showed oral diuretic activity by targeting urea transporters.
- However, the absence of nitro could reduce oxidative stress risks .
Antibacterial Activity ()
- Related Compound : Arylofuran derivatives with sulfonamido groups exhibited activity against E. coli and S. aureus.
- Comparison: The 4-chlorophenoxymethyl group in the target compound may offer similar lipophilicity for membrane penetration but with a distinct mechanism due to halogenation .
Structural and Physicochemical Data Comparison
Biological Activity
N-(3-acetylphenyl)-5-[(4-chlorophenoxy)methyl]furan-2-carboxamide, with the molecular formula and CAS number 890615-29-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanism of action, efficacy against various diseases, and structure-activity relationships (SAR).
Structure and Properties
The compound features a furan ring substituted with a chlorophenoxy methyl group and an acetylphenyl moiety. The presence of these functional groups is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 367.80 g/mol |
| CAS Number | 890615-29-9 |
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with similar structural motifs have shown IC50 values in the low micromolar range against various cancer cell lines:
- Breast Cancer (MCF-7) : IC50 = 1.61 ± 1.92 µg/mL
- Lung Cancer (A549) : IC50 = 1.98 ± 1.22 µg/mL
The mechanism of action appears to involve the induction of apoptosis through the modulation of Bcl-2 family proteins, which are critical regulators of cell death pathways .
Antimicrobial Activity
The compound also displays antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria. The structure-activity relationship indicates that the presence of the chlorophenoxy group enhances the antimicrobial potency by increasing membrane permeability and disrupting bacterial cell walls .
Case Studies
- Study on Antitumor Effects : A study published in Molecules demonstrated that a series of furan derivatives, including this compound, were tested against several cancer cell lines. The results showed promising anticancer activity, suggesting further investigation into this compound's potential as an anticancer agent .
- Antimicrobial Efficacy Evaluation : Another research effort evaluated the antimicrobial efficacy of this compound against various pathogens. The findings indicated that it exhibited a broad spectrum of activity, particularly against resistant strains of bacteria, highlighting its potential as a lead compound for developing new antibiotics .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications to the furan ring and substitution patterns on the phenyl rings significantly affect biological activity:
- Electron-withdrawing groups , such as chlorine atoms on the phenyl ring, enhance potency.
- Alkyl substitutions at specific positions can lead to increased lipophilicity, improving cellular uptake.
This information is crucial for designing more effective derivatives with enhanced biological profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
